The synthesis of fendiline has been approached through several methods, each with varying degrees of complexity and yield:
These methods highlight a need for more efficient and less resource-intensive synthesis routes due to the challenges associated with moisture sensitivity and the requirement for inert atmospheres in some reactions.
Fendiline's molecular structure can be characterized as follows:
The molecular geometry suggests that fendiline can adopt conformations that facilitate its interaction with biological targets, particularly calcium channels .
Fendiline participates in several notable chemical reactions:
These reactions underline fendiline's potential applications not only in cardiovascular therapy but also in oncology.
Fendiline's mechanism of action primarily involves its role as a calcium channel blocker. By inhibiting L-type calcium channels:
This dual action positions fendiline as a compound of interest in both cardiovascular and cancer research.
Fendiline exhibits several key physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations.
Fendiline has diverse applications across various fields:
Fendiline hydrochloride, first synthesized and patented in the 1960s, emerged during intensive pharmacological exploration of coronary vasodilators. Early studies characterized it as a non-selective calcium antagonist capable of modulating excitation-contraction coupling in muscle cells. Its initial therapeutic classification positioned it alongside prototypical calcium channel blockers like verapamil, with shared antianginal and antiarrhythmic properties [4] [8]. Mechanistic investigations in the 1980s-1990s elucidated its primary action on voltage-gated L-type calcium channels (LTCCs). Whole-cell patch-clamp studies in guinea pig ventricular myocytes demonstrated fendiline's concentration-dependent inhibition of calcium current (I~Ca~), with a half-maximal inhibitory concentration (IC~50~) of 17.0 ± 2.43 µM. This inhibition manifested rapidly (onset <3 seconds) and altered channel gating by reducing overall calcium conductance and shifting the conductance-voltage curve leftward, indicative of altered voltage sensitivity [6].
Clinical validation of its anti-ischaemic efficacy came through a 6-week, randomized, double-blind trial versus diltiazem in 79 patients with stable angina pectoris. Fendiline (75 mg twice daily) significantly reduced ST-segment depression at maximum comparable exercise load (71 watts), demonstrating equivalent anti-ischaemic efficacy to diltiazem (90 mg twice daily). Both agents comparably reduced angina attack frequency and nitroglycerin consumption. Notably, while diltiazem significantly lowered blood pressure and heart rate, fendiline induced only a slight blood pressure decrease, suggesting nuanced differences in cardiovascular profiles despite shared calcium antagonist properties [3].
Fendiline's historical significance extends beyond direct clinical application. In the late 1980s and early 1990s, pharmacologist Edward F. Nemeth utilized fendiline and prenylamine as pivotal tool compounds. Their stereoselective action on parathyroid cells provided critical evidence for a receptor-dependent mechanism (later identified as the extracellular Calcium-Sensing Receptor, CaR). Screening fendiline analogues ultimately led to the identification of the first calcimimetic, NPS R-568, and subsequently, the clinically approved drug cinacalcet. This repurposing of fendiline's chemical scaffold exemplifies its role in foundational drug discovery [1].
Table 1: Key Events in Fendiline's Discovery and Early Development
Time Period | Key Event | Significance | Source/Evidence |
---|---|---|---|
1960s | Initial Synthesis & Patenting | Identification as a coronary vasodilator | Patent Literature |
1980s-1990s | Mechanistic Elucidation (LTCC Blockade) | Defined primary molecular target (L-type Ca²⁺ channels) | Patch-clamp studies [6] |
1991 | Randomized Clinical Trial vs. Diltiazem | Demonstrated antianginal/anti-ischaemic efficacy | Double-blind clinical trial [3] |
Early 1990s | Tool Compound for CaR Discovery | Enabled identification of calcimimetics | Structure-activity studies [1] |
Fendiline ((3,3-diphenylpropyl)(1-phenylethyl)amine) belongs to the diphenylalkylamine subclass within the broader phenylalkylamine family. Its core structure features a diphenylmethane moiety (a methane group with two phenyl substituents) linked to a phenethylamine backbone via a propylamine chain. This distinguishes it structurally and pharmacologically from other major calcium antagonist classes: the dihydropyridines (e.g., nifedipine) and benzothiazepines (e.g., diltiazem) [4] [8]. Key structural characteristics defining fendiline include:
Table 2: Structural and Pharmacological Comparison of Phenylalkylamine Calcium Antagonists
Feature | Fendiline | Verapamil (Prototype) |
---|---|---|
Core Structure | Diphenylalkylamine | Phenylalkylamine |
Specific Backbone | (3,3-Diphenylpropyl)(1-phenylethyl)amine | 3-([2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl 3,4-dimethoxy-α-isopropylphenylacetate |
Key Structural Moieties | Bulky diphenylmethyl group; Chiral phenethyl group | Dimethoxyphenyl groups; Tertiary amine; Ester linkage |
Primary Target (LTCC) | Non-selective blocker (IC~50~ ~17 µM cardiac) [6] | State-dependent (open/inactivated) blocker |
Calmodulin Antagonism | Significant activity [6] [10] | Moderate activity |
Reported Additional Targets | 5-HT~2B~ receptor [8]; Acid Sphingomyelinase (ASM) [9]; CaR (tool) [1] | Primarily LTCC |
Fendiline's mechanism extends beyond simple LTCC pore blockade. It acts as a calmodulin antagonist, binding to this key calcium signaling protein and interfering with calcium/calmodulin-dependent processes. This dual activity (LTCC block + calmodulin inhibition) contributes to its broader cellular effects compared to more selective LTCC blockers like dihydropyridines [6] [10]. Furthermore, its chemical versatility enabled synthetic modifications. For instance, introduction of a 2'-hydroxy group yielded analogues with significantly enhanced vasodilatory potency in isolated arteries, demonstrating the potential for structure-based optimization within this chemical class [5].
While initially developed and clinically tested for angina pectoris, fendiline's clinical use in cardiology declined, largely superseded by agents with more favorable pharmacokinetic or hemodynamic profiles. However, research uncovered unexpected biological activities, driving its investigation for diverse conditions:
Oncology (Pancreatic Ductal Adenocarcinoma - PDAC): Fendiline exhibits significant anti-tumor activity, particularly against K-Ras mutant PDAC cells. It disrupts oncogenic signaling pathways (Ras/MAPK, PI3K/Akt), downregulates survival and stemness-associated proteins (c-Myc, CD44), and inhibits hallmark cancer phenotypes: proliferation, migration, invasion, anchorage-independent growth, and self-renewal. Critically, fendiline synergizes with standard chemotherapeutics (gemcitabine) and targeted agents (tivantinib - c-Met inhibitor; visudyne - YAP1 inhibitor). This synergy enhances cytotoxicity and overcomes therapeutic resistance, positioning fendiline as a potential chemosensitizer in PDAC, a malignancy with notoriously limited treatment options [2] [10].
Infectious Disease (Ebola Virus - EBOV): Fendiline inhibits acid sphingomyelinase (ASM), reducing cellular phosphatidylserine (PS) levels in the plasma membrane inner leaflet. Since PS is critical for the assembly and budding of Ebola Virus Matrix Protein VP40 Virus-Like Particles (VLPs), fendiline significantly reduces VLP production, a key step in the viral life cycle. Computational modeling suggests fendiline's efficacy is concentration- and timing-dependent, potentially enhanced when VP40 expression is high or combined with budding-step inhibitors. This positions fendiline as a host-targeted antiviral candidate against EBOV [9].
Neurological Disorders: Phenotypic screening in rat primary cortical neurons identified fendiline as a potent blocker of neuronal LTCCs (IC~50~ = 820 nM). Given the role of aberrant LTCC activity (Ca~v~1.2, Ca~v~1.3) in neuropsychiatric (bipolar disorder, depression) and neurodegenerative (Parkinson's) conditions, this finding suggests potential for repurposing. The discovery within a neuro-native environment (primary neurons) hints at potential neuro-selectivity or novel interaction mechanisms conferred by neuronal channel complexes [10].
Table 3: Mechanisms and Therapeutic Potential of Fendiline Beyond Angina
Therapeutic Area | Key Molecular/Cellular Mechanism | Observed Effects | Supporting Evidence |
---|---|---|---|
Oncology (PDAC) | Disruption of Ras-dependent signaling; Inhibition of Akt/ERK activation; Downregulation of c-Myc/CD44 | Reduced proliferation, migration, invasion, anchorage-independent growth, self-renewal; Synergy with gemcitabine, tivantinib, visudyne [2] | In vitro studies in Panc1, MiaPaCa2, CD18/HPAF cells; Biochemical signaling analysis [2] |
Antiviral (Ebola) | Inhibition of Acid Sphingomyelinase (ASM) → Reduction in plasma membrane PhosphatidylSerine (PS) | Impairment of VP40 dimer membrane association/oligomerization; Reduction in VLP assembly and budding [9] | In vitro VLP production assays; Computational modeling of VP40 assembly dynamics [9] |
Neurology (LTCC Modulation) | Blockade of Neuronal L-Type Calcium Channels (Ca~v~1.2, Ca~v~1.3) | Reduction in Bay K8644-evoked calcium influx in cortical neurons [10] | Phenotypic screening in rat primary cortical cultures; Patch clamp confirmation (IC~50~ 820 nM) [10] |
This evolution underscores a paradigm shift: fendiline is no longer viewed merely as a calcium channel blocker but as a multifunctional modulator of cellular signaling (Ras, Akt), lipid metabolism (PS), and protein interactions (CaR, calmodulin). Its repurposing leverages these pleiotropic effects against pathophysiological processes in cancer, viral infection, and neurological disorders, breathing new life into this historical molecule [2] [9] [10].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 387825-07-2
CAS No.: